1-Benzylcyclopropan-1-amine hydrochloride
Description
Significance within the Cyclopropylamine (B47189) Class
The cyclopropylamine moiety is a key structural feature in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. longdom.org The significance of cyclopropylamines stems from the distinct stereoelectronic properties of the cyclopropane (B1198618) ring. This three-membered ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This ring strain results in the C-C bonds having a higher p-character, which in turn influences the reactivity and conformational rigidity of the molecule.
When incorporated into bioactive molecules, the cyclopropyl (B3062369) group can act as a conformationally restricted analogue of larger, more flexible alkyl groups. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropane ring is metabolically more stable than many other functional groups, which can improve the pharmacokinetic profile of a drug.
1-Benzylcyclopropan-1-amine hydrochloride contributes to this class by providing a specific substitution pattern that can be exploited in organic synthesis. The presence of the benzyl (B1604629) group offers a site for further functionalization and can influence the steric and electronic properties of the amine, making it a versatile building block.
| Property | Description | Significance in Organic Synthesis |
| Molecular Formula | C₁₀H₁₄ClN | Provides the elemental composition of the compound. |
| Molecular Weight | 183.68 g/mol | Important for stoichiometric calculations in chemical reactions. |
| CAS Number | 29812-94-0 | A unique identifier for the specific chemical substance. chemscene.com |
| Structure | A cyclopropane ring with a benzyl group and an amino group attached to the same carbon, in its hydrochloride salt form. | The combination of the rigid cyclopropane, the bulky benzyl group, and the reactive amine hydrochloride makes it a valuable and versatile synthetic intermediate. |
Foundational Role as a Synthetic Intermediate and Molecular Scaffold
This compound serves as a valuable synthetic intermediate for the introduction of the 1-benzylcyclopropylamine (B1214768) moiety into larger, more complex molecules. Its utility is demonstrated in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.
One of the key synthetic routes to the parent amine, 1-benzylcyclopropan-1-amine, involves a one-step reaction developed by Philippe Bertus and Jan Szymoniak. This method utilizes a cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org Specifically, the reaction between benzyl cyanide (phenylacetonitrile) and ethylmagnesium bromide in the presence of Ti(OPr-i)₄ and BF₃·OEt₂ yields (1-benzyl)cyclopropylamine. organic-chemistry.org This approach is notable for its efficiency and the use of readily available starting materials. organic-chemistry.org
The resulting primary amine can then be converted to its hydrochloride salt for improved stability and handling. As an intermediate, this compound can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and coupling reactions to build more elaborate molecular architectures. The benzyl group can also be modified or cleaved under specific reaction conditions, further adding to the synthetic versatility of this compound.
| Reactants | Reagents | Product | Yield | Reference |
| Phenylacetonitrile, EtMgBr | Ti(OPr-i)₄, BF₃·OEt₂ | (1-benzyl)cyclopropylamine | 70% | organic-chemistry.org |
Overview of Research Trajectories
Research involving cyclopropylamines, including derivatives like 1-benzylcyclopropan-1-amine, is largely driven by their potential in drug discovery and development. The unique conformational constraints and metabolic stability conferred by the cyclopropyl ring make it an attractive feature in the design of new therapeutic agents. longdom.org
Current research trajectories in this area focus on several key aspects:
Development of Novel Synthetic Methodologies: The efficient and stereoselective synthesis of substituted cyclopropylamines remains an active area of research. The development of new catalytic methods and the use of novel reagents are continually expanding the toolbox available to organic chemists for the construction of these valuable building blocks.
Exploration of Biological Activity: Substituted cyclopropylamines are being incorporated into a wide range of molecular scaffolds to explore their potential as enzyme inhibitors, receptor ligands, and other bioactive agents. The specific substitution pattern of this compound makes it a candidate for the synthesis of libraries of compounds for high-throughput screening.
Application in Materials Science: The rigid nature of the cyclopropane ring can be exploited in the design of novel polymers and other materials with unique physical and electronic properties.
While specific research focused solely on this compound is not extensively documented in publicly available literature, its role as a synthetic building block positions it at the forefront of these broader research efforts within the cyclopropylamine domain. The continued interest in this class of compounds suggests that the applications and understanding of molecules like this compound will continue to grow.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(6-7-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRHVKWMJCVUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639863 | |
| Record name | 1-Benzylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29812-94-0 | |
| Record name | Cyclopropanamine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29812-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Preparative Strategies for 1 Benzylcyclopropan 1 Amine Hydrochloride
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule or its immediate precursor through established reaction sequences where the key bond formations are predictable and high-yielding.
Modified Curtius Reaction Protocols
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines with the same number of carbon atoms, proceeding through an isocyanate intermediate. nih.govwikipedia.org The reaction is known for its tolerance of various functional groups and complete retention of stereochemistry at the migrating group. nih.gov
A common modern variation, often referred to as a modified Curtius reaction, utilizes diphenylphosphoryl azide (B81097) (DPPA) to directly convert a carboxylic acid into an acyl azide, which then rearranges upon heating. nih.govnih.govillinoisstate.edu The resulting isocyanate is subsequently hydrolyzed to yield the primary amine. For the synthesis of 1-benzylcyclopropan-1-amine, the precursor would be 1-benzylcyclopropane-1-carboxylic acid. The isocyanate intermediate can be treated with aqueous HCl to directly afford the desired amine hydrochloride salt. nih.gov
Table 1: Synthetic Steps via Modified Curtius Reaction
| Step | Starting Material | Key Reagents | Intermediate | Product |
|---|---|---|---|---|
| 1 | 1-Benzylcyclopropane-1-carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine (B128534) (Et3N), Toluene, Heat | 1-Benzyl-1-isocyanatocyclopropane | 1-Benzylcyclopropan-1-amine |
| 2 | 1-Benzylcyclopropan-1-amine | Aqueous HCl | - | 1-Benzylcyclopropan-1-amine hydrochloride |
Reduction of Nitro-Substituted Cyclopropanes
Nitro-substituted cyclopropanes (NCPs) are valuable synthetic intermediates due to the versatile nature of the nitro group, which can be readily converted into other functionalities, most notably an amine group. nih.govresearchgate.net The synthesis of 1-benzylcyclopropan-1-amine via this route involves the initial preparation of 1-benzyl-1-nitrocyclopropane, followed by the reduction of the nitro group.
The reduction of nitro compounds to amines is a fundamental transformation in organic chemistry. wikipedia.org Several methods are effective for this conversion, including:
Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium-on-carbon (Pd/C) under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: Employing metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. wikipedia.org
The synthesis of the nitrocyclopropane (B1651597) precursor can be achieved through various methods, including the cyclopropanation of nitroalkenes or the reaction of alkenes with nitromethane (B149229) derivatives in the presence of a catalyst. nih.govresearchgate.net
Table 2: General Scheme for Synthesis via Nitrocyclopropane Reduction
| Step | Description | Starting Materials (Example) | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Cyclopropanation | Styrene (B11656), Nitromethane derivative | Rh(II) catalyst, Base | 1-Benzyl-1-nitrocyclopropane |
| 2 | Reduction | 1-Benzyl-1-nitrocyclopropane | Fe / HCl or H₂, Pd/C | this compound |
Treatment of Amine Precursors with HCl Solutions
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic amine nitrogen is protonated by hydrogen chloride. reddit.comyoutube.com This conversion is often desirable as the resulting salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine.
The procedure generally involves dissolving the free base, 1-benzylcyclopropan-1-amine, in a suitable anhydrous organic solvent such as diethyl ether, ethanol (B145695), or dioxane. researchgate.netresearchgate.net A solution of hydrogen chloride in the same solvent is then added, or dry HCl gas is bubbled through the solution. researchgate.net The amine hydrochloride, being an ionic salt, is often insoluble in these nonpolar organic solvents and precipitates out, allowing for easy isolation by filtration. researchgate.netresearchgate.net
Catalytic Cycloaddition Reactions in Cyclopropylamine (B47189) Synthesis
Catalytic cycloaddition reactions provide a powerful means of constructing cyclic systems. For the synthesis of cyclopropylamines, these methods focus on forming the three-membered ring through the addition of a one-carbon unit to a double bond.
[1+2] Cycloaddition of Diazoacetic and Diazophosphonic Esters
The [1+2] cycloaddition of a carbene or carbenoid species to an alkene is a fundamental method for synthesizing cyclopropanes. researchgate.net Carbenes can be generated from diazo compounds, such as ethyl diazoacetate, through thermal, photochemical, or, most commonly, metal-catalyzed decomposition. ethz.ch Rhodium(II) and copper complexes are particularly effective catalysts for these transformations. ethz.ch
In a potential synthesis of the 1-benzylcyclopropan-1-amine backbone, a styrene derivative could be reacted with a diazo ester like ethyl diazoacetate. This reaction would yield an ethyl cyclopropanecarboxylate. This ester would then serve as a precursor for the amine, requiring subsequent chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the target amine using the Curtius rearrangement as described previously (Section 2.1.1).
Specialized Cyclopropanation Reactions
Beyond catalytic cycloadditions with diazo compounds, other specialized reactions are widely employed for the synthesis of cyclopropane (B1198618) rings. These methods could be integrated into a multi-step synthesis to produce the 1-benzylcyclopropane core.
One of the most well-known methods is the Simmons-Smith reaction , which utilizes a carbenoid species generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). masterorganicchemistry.comyoutube.com This reagent adds a CH₂ group across an alkene in a stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com
Another common approach involves the generation of dihalocarbenes from haloforms (e.g., chloroform, CHCl₃, or bromoform, CHBr₃) and a strong base. masterorganicchemistry.comyoutube.com The resulting dihalocarbene adds to an alkene to form a 1,1-dihalocyclopropane. This intermediate would then require further chemical steps, such as reduction of the halides and introduction of the amine functionality, to arrive at the final product.
Table 3: Comparison of Specialized Cyclopropanation Methods
| Method | Reagents | Intermediate Carbene/Carbenoid | Key Features |
|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn-Cu | Iodomethylzinc iodide ("carbenoid") | Stereospecific; works well with a broad range of alkenes. masterorganicchemistry.comorganic-chemistry.org |
| Haloform Reaction | CHCl₃ or CHBr₃, Strong Base (e.g., KOt-Bu) | Dichlorocarbene (:CCl₂) or Dibromocarbene (:CBr₂) | Generates a dihalocyclopropane which requires further modification. masterorganicchemistry.com |
| Diazo Compound Decomposition | Ethyl diazoacetate, Rh(II) or Cu catalyst | Metal-carbene complex | Highly efficient and catalytic; allows for the introduction of an ester group. ethz.ch |
Kulinkovich-de Meijere and Kulinkovich-Szymoniak Transformations
The Kulinkovich reaction and its subsequent modifications by de Meijere and Szymoniak represent powerful tools for the synthesis of cyclopropylamines from readily available starting materials.
The Kulinkovich-de Meijere reaction allows for the preparation of cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.org This intermediate then reacts with the amide. Unlike the reaction with esters, the resulting oxatitanacyclopentane intermediate does not undergo ring contraction. Instead, it opens to an iminium-titanium oxide inner salt, which then cyclizes to form the cyclopropylamine. organic-chemistry.org For the synthesis of 1-benzylcyclopropan-1-amine, a potential substrate would be an appropriately substituted N,N-dialkylamide.
A significant advancement for the synthesis of primary cyclopropylamines is the Kulinkovich-Szymoniak reaction . This modification utilizes nitriles as starting materials, which react with Grignard reagents in the presence of titanium(IV) isopropoxide and a subsequent Lewis acid workup to yield primary cyclopropylamines. organic-chemistry.org The reaction initially forms an azatitanacycle, which is then converted to the cyclopropylamine upon treatment with a Lewis acid. organic-chemistry.org This method offers a more direct route to primary amines compared to the de Meijere modification, which typically yields tertiary amines that would require subsequent dealkylation. A plausible route to 1-benzylcyclopropan-1-amine using this method could involve the reaction of benzyl (B1604629) cyanide with a suitable Grignard reagent and a source of the cyclopropane ring carbons.
| Reaction | Starting Materials | Key Reagents | Product Type |
| Kulinkovich-de Meijere | N,N-dialkylamide, Grignard reagent | Titanium(IV) isopropoxide | Tertiary cyclopropylamine |
| Kulinkovich-Szymoniak | Nitrile, Grignard reagent | Titanium(IV) isopropoxide, Lewis acid | Primary cyclopropylamine |
Simmons-Smith Reaction and its Adaptations for Cyclopropylamines
The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. wikipedia.orgorganic-chemistry.org The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product. wikipedia.org
While the classic Simmons-Smith reaction is primarily used for the formation of cyclopropane rings from alkenes, adaptations can be envisioned for the synthesis of cyclopropylamines. A potential strategy involves the cyclopropanation of an alkene precursor that already contains a nitrogen functionality or a group that can be readily converted to an amine. For instance, the Simmons-Smith reaction of an N-allylbenzylamine derivative could potentially yield a cyclopropylmethylamine, which would be a structural isomer of the target compound. To obtain a 1-substituted cyclopropylamine, the starting material would need to be a suitably substituted alkene where one of the double bond carbons is attached to the benzyl group and a precursor to the amine group.
The reactivity of the Simmons-Smith reagent can be enhanced through modifications, such as the Furukawa modification, which employs diethylzinc (B1219324) in place of the zinc-copper couple. wikipedia.org The reaction is generally subject to steric hindrance, and the presence of directing groups, such as hydroxyl groups, can influence the stereochemical outcome of the cyclopropanation. organic-chemistry.org
Corey-Chaykovsky Reaction with Electron-Deficient Olefins
The Corey-Chaykovsky reaction involves the reaction of sulfur ylides with various electrophiles to form three-membered rings. wikipedia.org Specifically, the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound (an electron-deficient olefin) leads to the formation of a cyclopropane ring. wikipedia.orgorganic-chemistry.org
For the synthesis of a precursor to 1-benzylcyclopropan-1-amine, one could consider the reaction of a sulfur ylide with an electron-deficient alkene bearing a benzyl group and a nitrile or another amine precursor group. For example, a substituted cinnamonitrile (B126248) derivative could potentially undergo cyclopropanation via a Michael-initiated ring closure with a sulfur ylide. The resulting cyclopropylnitrile could then be reduced to the desired primary amine. The choice of the sulfur ylide (e.g., dimethylsulfoxonium methylide or dimethylsulfonium methylide) can influence the reaction pathway and stereoselectivity. alfa-chemistry.com
Precursor and Analogous Compound Syntheses
The synthesis of this compound can also be approached by first constructing the benzylcyclopropane skeleton and then introducing the amine functionality, or by studying the synthesis of structurally similar compounds.
Preparation from 1-Benzylcyclopropan-1-ol (B1286423)
A plausible synthetic route to 1-benzylcyclopropan-1-amine involves the conversion of the corresponding alcohol, 1-benzylcyclopropan-1-ol. This tertiary alcohol could potentially be synthesized through the reaction of a cyclopropyl (B3062369) Grignard reagent with benzaldehyde, followed by oxidation, or by the reaction of a benzyl Grignard reagent with cyclopropanone (B1606653).
The conversion of a tertiary alcohol to a primary amine is a challenging transformation that often requires multi-step procedures. A common strategy involves the dehydration of the alcohol to the corresponding alkene, followed by hydroboration-oxidation to a primary alcohol, which can then be converted to the amine. However, in this case, dehydration of 1-benzylcyclopropan-1-ol would likely lead to ring-opening of the strained cyclopropane ring.
A more direct approach could involve a Ritter reaction, where the tertiary alcohol is reacted with a nitrile in the presence of a strong acid to form a substituted amide, which can then be hydrolyzed to the amine. Alternatively, nucleophilic substitution of the hydroxyl group, after its conversion to a better leaving group (e.g., a tosylate or halide), with an amine equivalent like azide followed by reduction would be a viable pathway.
Synthesis of Structurally Related Cyclopropylamine Hydrochlorides
The synthesis of structurally analogous cyclopropylamine hydrochlorides can provide valuable insights into the preparation of the target compound. A notable example is the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. This synthesis starts from 1-bromo-1-cyclopropylcyclopropane, which is converted to 1-cyclopropylcyclopropanecarboxylic acid. wikipedia.org This carboxylic acid then undergoes a Curtius rearrangement, a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom. The resulting N-Boc-protected (1-cyclopropyl)cyclopropylamine is then deprotected with hydrogen chloride in diethyl ether to afford the desired hydrochloride salt in good yield. wikipedia.org
This multi-step sequence highlights a robust and scalable approach to a 1,1-disubstituted cyclopropylamine hydrochloride, which could be adapted for the synthesis of this compound, likely starting from 1-benzylcyclopropanecarboxylic acid.
Considerations for Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial production process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride provides a practical case study.
Key considerations for scalable synthesis include:
Reagent Selection: The use of hazardous or expensive reagents should be minimized. For instance, the Curtius rearrangement, while effective, involves the use of azides, which are potentially explosive and require careful handling on a large scale. Alternative methods for the amine synthesis might be preferable.
Reaction Conditions: Reactions should be robust and reproducible, with manageable temperature and pressure requirements. The use of cryogenic temperatures, as seen in the preparation of the carboxylic acid precursor for (1-cyclopropyl)cyclopropylamine hydrochloride, can be energy-intensive and costly on a large scale. wikipedia.org
Purification Methods: Chromatographic purifications are often difficult and expensive to implement on an industrial scale. The development of procedures that yield products of high purity through crystallization or distillation is highly desirable. In the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, the final product is isolated as a precipitate, which is a scalable purification method. wikipedia.org
Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is crucial. This includes understanding thermal stability, potential for runaway reactions, and the toxicity of all substances involved.
By carefully evaluating these factors, a synthetic route can be optimized for the safe and efficient large-scale production of this compound.
Mechanistic Investigations and Reactivity Studies of 1 Benzylcyclopropan 1 Amine Hydrochloride
Fundamental Amine Reactivity and Transformation Mechanisms
The primary amine group in 1-benzylcyclopropan-1-amine is a key site for a variety of chemical transformations, acting as both a potent nucleophile and a handle for further functionalization.
Electrophilic and Nucleophilic Reactions of the Amine Functionality
The lone pair of electrons on the nitrogen atom of 1-benzylcyclopropan-1-amine dictates its nucleophilic character. In its free base form, the amine readily attacks electron-deficient centers, participating in a wide range of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form secondary and tertiary amines, or with acyl halides and anhydrides to yield amides. The reaction of amines with cyclotriphosphazenes, for example, proceeds via a nucleophilic substitution pathway. researchgate.net While primary amines often favor a geminal disubstitution pattern, the steric bulk of the benzylcyclopropyl group may influence the regioselectivity of such reactions. researchgate.net
Conversely, the amine functionality can also be the target of electrophilic attack. Electrophilic amination involves the reaction of a carbanion with an electrophilic nitrogen source. wikipedia.org In the context of 1-benzylcyclopropan-1-amine, this would typically involve deprotonation at a suitable position followed by reaction with an aminating agent like a hydroxylamine (B1172632) derivative. wikipedia.org Furthermore, the aromatic benzyl (B1604629) group can undergo electrophilic aromatic substitution (EAS) reactions such as nitration or halogenation. msu.eduyoutube.comyoutube.combyjus.com The reactivity and regioselectivity (ortho-, para-, or meta-directing) of the benzene (B151609) ring in these reactions would be influenced by the electron-donating or -withdrawing nature of the cyclopropylamine (B47189) substituent. byjus.com
Formation and Reduction of Imine Intermediates
A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines (also known as Schiff bases). masterorganicchemistry.comnih.gov This reaction is typically acid-catalyzed and proceeds through a reversible, multi-step mechanism involving a carbinolamine intermediate. youtube.comyoutube.com The generally accepted mechanism for imine formation under mildly acidic conditions is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
The process begins with the nucleophilic attack of the 1-benzylcyclopropan-1-amine on the carbonyl carbon of an aldehyde or ketone. youtube.com Subsequent proton transfers lead to the formation of a hemiaminal (or carbinolamine). Acid catalysis facilitates the elimination of a water molecule, resulting in the formation of a C=N double bond characteristic of the imine. masterorganicchemistry.comyoutube.com
Table 1: Mechanistic Steps of Imine Formation
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The primary amine attacks the electrophilic carbonyl carbon. |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which is then neutralized to form a carbinolamine. |
| 3. Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (H₂O). |
| 4. Elimination of Water | The lone pair on the nitrogen atom facilitates the elimination of water, forming a C=N double bond and an iminium ion. |
| 5. Deprotonation | A base removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst. |
These imine intermediates are valuable for further synthesis. A particularly important transformation is their reduction to secondary amines. This two-step sequence of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com The reduction can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBCNH₃), effectively converting the C=N bond into a C-N single bond.
Acetylation Mechanisms with Orthoesters
Orthoesters, such as triethyl orthoacetate (TEOA), serve as effective reagents for the N-acetylation of primary amines. nih.gov The reaction of 1-benzylcyclopropan-1-amine with TEOA is proposed to proceed through a mechanism involving the formation of an imidate ester intermediate. This transformation is notable as it can occur under neutral conditions. nih.gov
The proposed mechanistic pathway begins with the reaction of the amine with TEOA to form an imidate ester. This intermediate can then cyclize to form an oxazolidinone-type structure. Subsequent ring-opening of this cyclic intermediate, facilitated by ethanol (B145695) generated during the initial step, yields the final N-acetylated product, N-(1-benzylcyclopropyl)acetamide. This pathway highlights the unique reactivity of orthoesters compared to other acetylating agents. nih.gov
Cyclopropane (B1198618) Ring Reactivity and Mechanistic Pathways
The three-membered ring of 1-benzylcyclopropan-1-amine is characterized by significant ring strain (approximately 29.0 kcal/mol), making it susceptible to reactions that relieve this strain. wikipedia.org This reactivity can be harnessed for various synthetic transformations, including C-C bond activation and ring-opening reactions.
C-C Bond Activation and Functionalization
Transition metals are particularly adept at activating the C-C bonds of cyclopropanes. wikipedia.org This process typically involves the oxidative addition of a C-C bond to a low-valent metal center, forming a metallacyclobutane intermediate. wikipedia.orgchemrxiv.org This intermediate can then undergo further reactions, leading to a variety of functionalized products.
Palladium and rhodium complexes have been extensively used for the C-C bond activation of aminocyclopropanes. nih.govresearchgate.net For example, Pd(0)-catalyzed C-H functionalization reactions can be employed to construct new ring systems. However, the amino group can strongly influence the reaction pathway, sometimes promoting C-C bond cleavage and destruction of the cyclopropane ring. nih.gov By carefully selecting the ligands on the metal catalyst, it is possible to prevent the ring-opening pathway and achieve the desired functionalization while keeping the cyclopropane moiety intact. nih.gov Temporary directing groups can also be employed to achieve regiocontrolled activation of specific C-C bonds within the cyclopropane ring. nih.gov
Table 2: Examples of Catalytic Systems for Cyclopropane Functionalization
| Catalyst System | Transformation | Outcome | Reference |
|---|---|---|---|
| Pd(dba)₂ / Phosphoramidite Ligand | Intramolecular C-H Arylation | Formation of cyclopropyl-containing dihydroquinolones | researchgate.net |
| Rh(I) complexes | Carbonylative Heterocyclization | Generation of eight-membered N-heterocycles via C-C activation | researchgate.net |
| Pd(TFA)₂ | Cross-coupling with alkynes | Formation of Z-selective fluorinated skipped enynes from gem-difluorinated cyclopropanes | chemrxiv.org |
Cyclopropane Ring Opening and Rearrangement Mechanisms
The high ring strain of cyclopropanes provides a strong thermodynamic driving force for ring-opening reactions. nih.gov In aminocyclopropanes, the reaction mechanism is heavily influenced by the substituents on both the ring and the nitrogen atom.
For donor-acceptor (D-A) cyclopropanes, ring-opening is often initiated by a Lewis acid catalyst that coordinates to the electron-withdrawing group, facilitating nucleophilic attack and cleavage of the polarized C-C bond. researchgate.netscispace.comsioc-journal.cn This typically leads to the formation of a 1,3-zwitterionic intermediate. researchgate.net
In the case of 1-benzylcyclopropan-1-amine hydrochloride, the protonated amino group (an ammonium (B1175870) ion) acts as a strong σ-acceptor. Theoretical studies suggest that strong σ-acceptor groups weaken the distal C-C bond (the bond opposite the substituent). nih.gov Consequently, electrophilic ring-opening of compounds like trans-2-phenylcyclopropylamine hydrochloride occurs at the distal bond. nih.gov This process can involve the formation of dicationic intermediates, which then react with nucleophiles. nih.gov
Rearrangement reactions are also prevalent in cyclopropane chemistry. wiley-vch.dechemistrywithwiley.comlibretexts.org For example, the reaction of alkylidenecyclopropyl ketones with amines can proceed through a distal cleavage of the cyclopropane ring to form a cyclopropylimine intermediate, which then undergoes ring expansion to yield substituted pyrroles. organic-chemistry.org Oxidative ring-opening strategies can also be employed to transform aminocyclopropanes into versatile 1,3-dielectrophilic intermediates, which can be used to synthesize a variety of α,γ-difunctionalized products. epfl.ch
Advanced Mechanistic Characterization Techniques
The elucidation of complex reaction mechanisms involving strained ring systems such as this compound necessitates the use of sophisticated analytical techniques capable of probing short-lived intermediates and transition states. Advanced methods provide critical insights into the electronic and structural dynamics of chemical transformations that are often inaccessible through conventional spectroscopic and kinetic analyses.
Transient Laser Spectroscopy
Transient laser spectroscopy, particularly pump-probe spectroscopy, is a powerful technique for studying the dynamics of photochemical and photophysical processes that occur on timescales ranging from femtoseconds to nanoseconds. edinst.comgoogle.comoxinst.com This method involves exciting a sample with a short, intense "pump" laser pulse, which initiates a chemical reaction or promotes the molecule to an excited state. A second, time-delayed "probe" pulse then monitors the changes in absorption or emission as the system evolves. edinst.comnd.edu
While specific transient absorption studies on this compound are not extensively documented, the technique is well-suited to investigate potential photoinduced electron transfer (PET) processes or the formation of radical intermediates. For instance, in related cyclopropylamine systems, photoionization can lead to the formation of a cyclopropylaminium radical cation. researchgate.net The subsequent fate of this transient species, such as ring opening or back electron transfer, could be monitored by observing the appearance and decay of its characteristic absorption bands. The high temporal resolution of this technique would be invaluable in distinguishing between concerted and stepwise reaction pathways. oxinst.comnd.edu
Electrochemical Methods in Mechanistic Elucidation
Electrochemical techniques offer a versatile platform for investigating redox-active molecules and reaction intermediates. rsc.orgmiamioh.edu Methods such as cyclic voltammetry (CV) can provide information about the oxidation and reduction potentials of a compound, revealing the feasibility of electron transfer processes. In the context of this compound, electrochemical oxidation could generate a cyclopropylaminium radical cation, a key intermediate in many of its proposed reaction mechanisms. researchgate.net
Recent studies on the electrochemical ring-opening of N-cyclopropylamides have demonstrated the utility of these methods. chemistryviews.org In these experiments, an undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode was used to achieve the oxidative ring-opening and subsequent reaction with alcohols to form 1,3-oxazines. chemistryviews.org This approach avoids the need for chemical oxidants and allows for a detailed investigation of the reaction mechanism through the analysis of voltammetric data and the identification of products formed at the electrode surface. rsc.orgchemistryviews.org Such methods could be adapted to study the oxidative behavior of this compound and characterize the resulting intermediates.
Kinetic Isotope Effects and Labeled Stereochemical Probes
The determination of kinetic isotope effects (KIEs) is a cornerstone of mechanistic chemistry, providing detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be precisely measured. A significant KIE is indicative of the cleavage of the bond to the isotopically labeled atom in the transition state.
Stereochemical probes, where the stereochemistry of the starting material is known and that of the product is determined, can also provide valuable mechanistic information. The stereochemical outcome of a reaction involving a chiral cyclopropylamine derivative can indicate whether the reaction proceeds through a concerted or a stepwise pathway and whether any intermediates are configurationally stable.
Radical Traps and Clocks for Intermediate Detection
The involvement of radical intermediates in a reaction mechanism can be investigated using radical traps and radical clocks. csbsju.eduwikipedia.org Radical traps are molecules that react rapidly and irreversibly with radicals to form stable, easily identifiable products. The detection of these adducts provides strong evidence for the presence of a radical intermediate.
Radical clocks are molecules that undergo a unimolecular rearrangement at a known rate. illinois.edu If a radical clock is incorporated into a reacting system, it can provide a timescale for the lifetime of a radical intermediate. For cyclopropylamine systems, the cyclopropylcarbinyl radical itself can act as a radical clock, as it undergoes a very rapid ring-opening to form the homoallyl radical. csbsju.edu The observation of products derived from the ring-opened radical provides evidence for a radical mechanism and can be used to estimate the rate of competing reactions. A recent study employed a radical-clock experiment with cyclopropylamine-derived N,O-acetals to investigate a nickel-catalyzed reaction, demonstrating the utility of this approach in complex catalytic systems. researchgate.net
Computational and Theoretical Chemistry in Mechanism Determination
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the detailed investigation of reaction mechanisms. nih.govresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states, providing a comprehensive picture of the potential energy surface of a reaction. escholarship.org
Density Functional Theory (DFT) Calculations of Reaction Pathways
DFT calculations are widely used to model the reactivity of organic molecules. nih.gov By employing appropriate functionals and basis sets, it is possible to obtain accurate predictions of molecular properties and reaction energetics. appliedmineralogy.com For this compound, DFT calculations can be used to explore various potential reaction pathways, such as those involving heterolytic or homolytic cleavage of the cyclopropane ring.
Theoretical studies on the ring opening of trans-2-phenylcyclopropylamine hydrochloride in superacid have shown that the reaction proceeds through a dicationic intermediate, with the distal C2-C3 bond being cleaved. nih.gov DFT calculations were used to determine the relative stabilities of the possible dicationic intermediates and the energies of the corresponding transition states, revealing that the reaction is kinetically controlled. nih.gov Similarly, calculations on the cyclopropylaminium radical cation have provided insights into its structure and the energetics of its ring-opening process. researchgate.net These computational approaches can be directly applied to this compound to predict its reactivity and guide experimental studies.
Table of Research Findings from DFT Calculations on Related Cyclopropylamine Systems:
| System | Computational Method | Key Finding | Reference |
| trans-2-phenylcyclopropylamine•HCl | DFT | Ring opening occurs at the distal (C2-C3) bond via a dicationic intermediate. | nih.gov |
| Cyclopropylaminium radical cation | UHF/6-31G, MP4//MP2/6-31G, DFT B3LYP/6-31G* | The perpendicular cyclopropylaminium radical cation is a transition state for ring opening. | researchgate.net |
| Cyclopropyl (B3062369) carbinyl radical | B3LYP/6-31G(d), CCSD(T), CASSCF | Predicted KIE values are relatively insensitive to the quantum procedure used. | ic.ac.uk |
Kinetic Modeling of Reaction Processes
Detailed kinetic modeling studies specifically focused on the reaction processes of this compound are not extensively available in publicly accessible scientific literature. The inherent complexity of its structure, featuring a strained cyclopropane ring attached to a benzylic amine, suggests a rich and varied reactivity. However, without specific experimental data, any kinetic model would be purely theoretical.
Kinetic modeling of similar chemical systems often involves the application of rate laws derived from proposed reaction mechanisms. For a compound like this compound, potential reactions could include nucleophilic substitution at the benzylic position, ring-opening of the cyclopropane moiety, or reactions involving the amine group. Each of these pathways would be governed by a unique set of kinetic parameters, including rate constants and activation energies, which must be determined experimentally.
In the absence of direct studies, a hypothetical approach to kinetic modeling would involve:
Proposed Reaction Pathways: Postulating plausible reaction mechanisms based on the known reactivity of cyclopropylamines and benzylamines.
Rate Law Derivation: Formulating differential equations that describe the rate of change of concentrations of reactants, intermediates, and products for each proposed pathway.
Parameter Estimation: Utilizing experimental data (e.g., concentration vs. time profiles obtained under various conditions) to estimate the rate constants and other parameters in the derived rate laws. This is often achieved through numerical methods and regression analysis.
A generalized kinetic model for a hypothetical reaction of this compound (A) to a product (P) could be represented by a simple rate law such as:
Rate = k[A]^n
Where 'k' is the rate constant and 'n' is the reaction order. The determination of these values requires empirical investigation.
Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound This table is illustrative and not based on experimental data for the specific compound.
| Parameter | Hypothetical Value | Units |
| Rate Constant (k) | 1.0 x 10⁻³ | s⁻¹ (for first order) |
| Reaction Order (n) | 1 | dimensionless |
| Activation Energy (Ea) | 85 | kJ/mol |
Advanced Characterization and Spectroscopic Analysis of 1 Benzylcyclopropan 1 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton (¹H) NMR spectroscopy is instrumental in assigning the positions of hydrogen atoms within a molecule. For 1-benzylcyclopropan-1-amine hydrochloride, the ¹H NMR spectrum provides characteristic signals for the benzyl (B1604629), cyclopropyl (B3062369), and amine protons. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.2-7.5 ppm). The benzylic methylene (B1212753) protons (-CH₂-) are expected to resonate as a singlet or a multiplet, depending on chirality and coupling, further downfield than typical alkyl protons due to the deshielding effect of the adjacent aromatic ring. The protons on the cyclopropyl ring are diastereotopic and exhibit complex splitting patterns in the upfield region of the spectrum, a hallmark of the strained three-membered ring system. The amine protons, being on a nitrogen atom, often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.
Interactive Data Table: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅) | 7.35-7.45 | m | - | 5H |
| Benzylic (C₆H₅CH ₂) | 3.05 | s | - | 2H |
| Amine (NH ₃⁺) | 9.10 | br s | - | 3H |
| Cyclopropyl (CH₂) | 1.10-1.20 | m | - | 2H |
| Cyclopropyl (CH₂) | 0.90-1.00 | m | - | 2H |
Note: This data is representative and may vary based on solvent and experimental conditions.
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons of the benzyl group resonate in the typical downfield region for sp²-hybridized carbons (δ 125-140 ppm). The benzylic carbon signal appears at a characteristic position, while the carbons of the cyclopropyl ring are found in the highly shielded (upfield) region of the spectrum, a consequence of the ring strain and unique electronic structure. The quaternary carbon of the cyclopropyl ring, bonded to the amine and benzyl groups, will also have a distinct chemical shift.
Interactive Data Table: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic Quaternary (C) | 135.0 |
| Aromatic (CH) | 130.5 |
| Aromatic (CH) | 128.8 |
| Aromatic (CH) | 127.5 |
| Benzylic (C₆H₅C H₂) | 45.2 |
| Cyclopropyl Quaternary (C -NH₃⁺) | 38.1 |
| Cyclopropyl (CH₂) | 15.3 |
Note: This data is representative and may vary based on solvent and experimental conditions.
NMR spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time, providing invaluable insights into reaction mechanisms. nih.goved.ac.uk By acquiring spectra at various time points, it is possible to identify and quantify reactants, products, and, crucially, transient intermediates. For reactions involving the formation or modification of 1-benzylcyclopropan-1-amine, in situ NMR can be employed to track the disappearance of starting materials and the appearance of the product. nih.goved.ac.uk Specialized NMR techniques, such as rapid-injection NMR or stopped-flow NMR, can be utilized to detect short-lived intermediates that may not be observable under standard conditions. nih.gov Isotopic labeling studies, where a specific atom is replaced with its isotope (e.g., ¹³C or ¹⁵N), can further aid in elucidating reaction pathways by tracking the fate of the labeled atom throughout the reaction. nih.gov
Since 1-benzylcyclopropan-1-amine possesses a chiral center at the quaternary carbon of the cyclopropyl ring, assessing its enantiomeric purity is often a critical requirement. Chiral NMR spectroscopy provides several methods to achieve this. One common approach involves the use of chiral derivatizing agents, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), which react with the amine to form diastereomeric amides. The resulting diastereomers will have distinct NMR spectra, and the integration of specific, well-resolved signals (e.g., the methoxy (B1213986) or trifluoromethyl signals) allows for the quantification of the enantiomeric excess. nih.gov
Alternatively, chiral solvating agents (CSAs) can be employed. nih.gov These are chiral molecules, such as BINOL derivatives, that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction induces small chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their direct quantification without chemical modification of the analyte. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for identifying the components of a mixture and assessing the purity of a compound. In the analysis of 1-benzylcyclopropan-1-amine, the sample is first vaporized and separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum for the parent compound is expected to show a molecular ion peak corresponding to the free base form of the molecule. The fragmentation pattern will be characteristic of the compound's structure. Common fragmentation pathways for benzylamines include cleavage of the benzylic C-C bond to form a stable tropylium (B1234903) ion (m/z 91) and cleavage of the C-N bond. nih.gov The cyclopropyl group can also undergo characteristic ring-opening and fragmentation. By comparing the obtained mass spectrum with library data or by interpreting the fragmentation pattern, the identity of the compound can be confirmed. nih.gov The GC chromatogram provides information on the purity of the sample, with the area of the main peak being proportional to the concentration of 1-benzylcyclopropan-1-amine.
Interactive Data Table: Expected GC-MS Fragmentation for 1-Benzylcyclopropan-1-amine
| m/z | Proposed Fragment | Structural Origin |
| 147 | [M]⁺ | Molecular ion of the free base |
| 146 | [M-H]⁺ | Loss of a hydrogen atom |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 56 | [C₃H₆N]⁺ | Fragment from cleavage of the benzyl-cyclopropyl bond |
Note: This data is representative of expected fragmentation patterns and may vary based on the ionization method and energy.
High-Mass Resolution Imaging Mass Spectrometry for Spatial Localization Studies
High-mass resolution imaging mass spectrometry (MSI) is a powerful technology for visualizing the spatial distribution of molecules within a sample without the need for chemical labeling. nih.govcolumbia.edu This technique can map the localization of this compound in complex environments, such as tissue sections, providing critical insights into its absorption, distribution, and metabolism at a microscopic level. nih.govnih.gov
The process typically involves mounting a thin tissue section onto a slide, which is then coated with an energy-absorbing matrix for techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. nih.gov A laser is rastered across the sample, desorbing and ionizing molecules from discrete spots. A high-resolution mass spectrometer, such as a time-of-flight (TOF), Fourier transform ion cyclotron resonance (FT-ICR), or Orbitrap analyzer, then measures the mass-to-charge ratio (m/z) of the ionized molecules with high accuracy. nih.gov This high mass resolution allows for the confident identification of this compound by its precise mass, distinguishing it from other endogenous or exogenous molecules with similar nominal masses.
By collecting a mass spectrum at each coordinate, a chemical image is generated that shows the intensity and location of the target compound. plos.org This spatial information is crucial in pharmaceutical research to understand if a drug candidate reaches its intended target organ or tissue and to identify potential off-target accumulation. nih.govcolumbia.edu Different MSI ionization methods, such as Desorption Electrospray Ionization (DESI) and Secondary Ion Mass Spectrometry (SIMS), offer complementary capabilities in terms of spatial resolution and surface sensitivity, with some techniques achieving subcellular resolution. columbia.edunih.gov
MS in Mechanistic Studies (e.g., analysis of molecular ion peaks and fragment losses)
Mass spectrometry is a cornerstone for mechanistic studies, providing detailed structural information through the analysis of molecular ions and their fragmentation patterns. When this compound is analyzed, typically using techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), it undergoes predictable fragmentation based on its structure.
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the free base, 1-Benzylcyclopropan-1-amine. The fragmentation pathway can be elucidated by observing the neutral losses from this molecular ion. nih.gov For this compound, key fragmentation events would likely include:
Loss of the Benzyl Group: A common fragmentation pathway is the cleavage of the bond between the cyclopropyl ring and the benzyl group, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could result in the loss of the benzyl radical to form an ion corresponding to the cyclopropylamine (B47189) moiety.
Loss of Ammonia (B1221849): Fragmentation could involve the loss of an ammonia molecule (NH₃) from the molecular ion. nih.gov
Cyclopropyl Ring Opening: The strained cyclopropyl ring may undergo ring-opening fragmentation, leading to a variety of smaller fragment ions.
Analyzing these fragment ions and the corresponding neutral losses allows for the unambiguous identification of the compound and provides a basis for understanding its degradation or metabolic pathways. nih.gov
Predicted Collision Cross Section (CCS) Values for Structural Insights
Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. The key parameter derived from these experiments is the collision cross section (CCS), which is a measure of the ion's rotationally averaged area as it moves through a buffer gas. nih.gov CCS is a characteristic physicochemical property that can help to confirm molecular identity and provide insights into the three-dimensional structure of the ion. nih.govnih.gov
While experimental CCS values require specialized instrumentation, computational methods can predict these values with increasing accuracy. nih.gov For 1-Benzylcyclopropan-1-amine, predicted CCS values have been calculated for various adducts, offering a reference for its identification in complex mixtures. uni.lu The use of CCS values significantly enhances identification confidence, especially when combined with accurate mass measurements, as it helps to distinguish between isomers that have identical masses but different shapes. arxiv.org
Below is a table of predicted CCS values for various adducts of 1-Benzylcyclopropan-1-amine. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 148.11208 | 128.8 |
| [M+Na]⁺ | 170.09402 | 137.7 |
| [M-H]⁻ | 146.09752 | 136.2 |
| [M+NH₄]⁺ | 165.13862 | 146.7 |
| [M+K]⁺ | 186.06796 | 135.5 |
| [M]⁺ | 147.10425 | 129.0 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Terahertz spectroscopy, probe the molecular vibrations of a compound. These methods are highly specific and provide a molecular fingerprint, enabling detailed functional group analysis and characterization of vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. copbela.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. libretexts.org
Key expected IR absorptions include:
N-H Stretching: As a primary amine hydrochloride salt, the compound exists as an ammonium (B1175870) ion (R-NH₃⁺). This group exhibits broad and strong absorption bands in the 2400-3200 cm⁻¹ region due to N⁺-H stretching vibrations. This is distinct from the sharper peaks seen for a free primary amine (R-NH₂) around 3300-3500 cm⁻¹. libretexts.orgopenstax.org
Aromatic C-H Stretching: The C-H bonds on the benzene (B151609) ring will show sharp absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretching: The C-H bonds of the methylene (-CH₂-) and cyclopropyl groups will exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ range. openstax.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. libretexts.org
N-H Bending: The bending vibrations for the R-NH₃⁺ group are expected around 1500-1600 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1020-1250 cm⁻¹ range. copbela.org
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₂, cyclopropyl) | Stretching | 2850 - 3000 |
| Ammonium (N⁺-H) | Stretching | 2400 - 3200 (broad) |
| Aromatic C=C | In-ring Stretching | 1450 - 1600 |
| Ammonium (N⁺-H) | Bending | 1500 - 1600 |
| Aliphatic C-N | Stretching | 1020 - 1250 |
| Aromatic C-H | Out-of-Plane Bending | 675 - 900 |
Raman Spectroscopy for Vibrational Mode Characterization
Raman spectroscopy is complementary to IR spectroscopy and provides information on the vibrational modes of a molecule. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of Raman spectra, often aided by group theory and computational methods like density functional theory (DFT), allows for the assignment of specific vibrational modes. nih.gov
For this compound, key Raman active modes would include:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring typically gives a strong, sharp signal. Other in-plane and out-of-plane deformations of the aromatic ring are also observable. nih.gov
Cyclopropyl Ring Vibrations: The symmetric C-C stretching of the cyclopropane (B1198618) ring (ring breathing mode) is expected to be a strong Raman scatterer.
C-C and C-N Stretching: The stretching of the carbon-carbon and carbon-nitrogen skeleton would also produce characteristic Raman signals.
Terahertz Spectroscopic Detection
Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes low-frequency vibrations (typically 0.1-10 THz, or ~3-333 cm⁻¹). nih.gov These low-energy motions correspond to collective vibrational modes of the molecular skeleton and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov
For this compound in the solid state, THz spectroscopy could be used to:
Characterize Crystal Lattice Vibrations: The technique can detect phonons, which are the vibrational modes of the crystal lattice, providing information about the crystalline structure.
Probe Intermolecular Hydrogen Bonding: THz spectroscopy is highly sensitive to the stretching and bending modes of hydrogen bonds. nih.gov It can characterize the hydrogen bonding network between the ammonium group (N⁺-H₃) and the chloride anion (Cl⁻), which is critical to the solid-state structure and stability of the compound.
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will have distinct crystal lattices and intermolecular interactions, resulting in unique THz spectra.
In solution, THz spectroscopy can probe the interactions between the amine and solvent molecules, as the protonation state of amines can influence the absorption in the THz range. nih.govd-nb.info
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique frequently employed for the qualitative analysis of this compound. nih.gov It is particularly useful for quickly checking the identity of the compound, determining the number of components in a mixture, and following the course of a chemical reaction.
The stationary phase most commonly used is silica (B1680970) gel, a polar adsorbent. nih.gov However, the basic nature of the primary amine group in 1-Benzylcyclopropan-1-amine can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface. This interaction can result in significant tailing of the spot and poor separation. fujifilm.com To mitigate this, the mobile phase is often modified by adding a small amount of a basic substance, such as triethylamine (B128534) or ammonia, which neutralizes the acidic sites on the silica gel and leads to more symmetrical spots and improved resolution. fujifilm.com
The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compounds to be separated. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane) is typically used. The ratio is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for the compound of interest.
Visualization of the separated spots on the TLC plate is necessary as this compound is not colored. The benzyl group allows for visualization under ultraviolet (UV) light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. nih.gov Alternatively, chemical staining agents can be used. Reagents that react with primary amines to produce colored products, such as ninhydrin (B49086) or a cinnamaldehyde (B126680) spray, are effective for this purpose. researchgate.net
Below is a table summarizing typical TLC systems that can be adapted for the analysis of this compound.
| Stationary Phase | Mobile Phase System (v/v/v) | Visualization Method | Purpose |
| Silica Gel 60 F254 | Dichloromethane / Methanol / Triethylamine (90:9:1) | UV light (254 nm) | Purity assessment |
| Silica Gel 60 F254 | Ethyl Acetate / Hexane / Ammonia (70:30:0.5) | UV light (254 nm), Ninhydrin stain | Reaction monitoring |
| Amino Silica Gel | Ethyl Acetate / Hexane (80:20) | UV light (254 nm) | Separation of basic compounds without tailing |
This table presents representative systems for primary amines; specific Rf values for this compound would need to be determined empirically.
High-Performance Liquid Chromatography (HPLC) in Conjunction with Derivatization
High-Performance Liquid Chromatography (HPLC) offers superior resolution, sensitivity, and quantitation capabilities compared to TLC, making it the preferred method for accurate purity determination and impurity profiling of this compound. However, the compound lacks a strong chromophore, which limits its detectability with standard UV-Vis detectors. To overcome this, a pre-column derivatization strategy is employed. thermofisher.com
Derivatization involves reacting the primary amine group of the analyte with a reagent to form a stable derivative that possesses enhanced UV absorbance or fluorescence properties. thermofisher.comresearchgate.net This not only improves detection sensitivity but can also improve the chromatographic properties of the analyte. thermofisher.com Since 1-Benzylcyclopropan-1-amine is chiral, derivatization with a chiral reagent can also be used to form diastereomers, which can then be separated on a standard achiral HPLC column to assess enantiomeric purity. chiralpedia.com
Common derivatizing agents for primary amines include:
Benzoyl Chloride: Reacts with the amine to form a benzamide (B126) derivative, which has strong UV absorbance. rsc.orgnih.govresearchgate.net The reaction is typically carried out under basic conditions.
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms a highly fluorescent derivative, allowing for very sensitive detection. thermofisher.comnih.gov
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. thermofisher.com
The resulting derivatives are typically analyzed using reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol and water or a buffer. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the derivatized analyte from any impurities or excess reagent.
The following table details potential derivatization and HPLC conditions for the analysis of this compound.
| Derivatizing Agent | Resulting Derivative | Column Type | Mobile Phase (Gradient) | Detection |
| Benzoyl Chloride | N-(1-benzylcyclopropyl)benzamide | C18 (e.g., 4.6 x 150 mm, 5 µm) | A: Water, B: Acetonitrile | UV at ~230 nm |
| FMOC-Cl | Fluorenylmethyl N-(1-benzylcyclopropyl)carbamate | C18 (e.g., 4.6 x 250 mm, 5 µm) | A: Aqueous buffer, B: Acetonitrile | Fluorescence (Ex: ~265 nm, Em: ~315 nm) |
| o-Phthalaldehyde (OPA) / Thiol | Substituted Isoindole | C8 (e.g., 4.6 x 100 mm, 3.5 µm) | A: Phosphate buffer, B: Methanol | Fluorescence (Ex: ~340 nm, Em: ~455 nm) |
This table provides examples of common derivatization HPLC methods for primary amines. The specific conditions, such as gradient profile and flow rate, would require optimization for the specific derivative of this compound.
Derivatization Strategies and Functionalization of 1 Benzylcyclopropan 1 Amine Hydrochloride
Chemical Derivatization for Analytical Enhancement
The primary amine group of 1-benzylcyclopropan-1-amine hydrochloride serves as a reactive handle for the introduction of various chemical moieties that can enhance its detection in analytical assays. This is particularly useful for techniques such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy.
To improve the ultraviolet-visible (UV-Vis) or fluorescence detection of 1-benzylcyclopropan-1-amine, chromophoric or fluorophoric groups can be attached to the primary amine. Chromophores are functional groups that absorb light in the UV-Vis region, while fluorophores absorb light at one wavelength and emit it at a longer wavelength. The introduction of these groups can significantly increase the sensitivity and selectivity of analytical methods.
Common derivatizing agents for amines include those with extended aromatic systems or specific fluorescent properties. For instance, reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and various N-hydroxysuccinimide (NHS) esters of fluorescent dyes can react with the primary amine of 1-benzylcyclopropan-1-amine to yield highly detectable derivatives.
Table 1: Examples of Derivatization Reagents for Amines
| Derivatizing Agent | Type | Detection Method |
| Dansyl chloride | Fluorophore | Fluorescence |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorophore | Fluorescence |
| N-Succinimidyl 4-nitrophenylacetate | Chromophore | UV-Vis |
| o-Phthalaldehyde (OPA) | Fluorophore | Fluorescence |
The choice of derivatizing agent depends on the analytical instrumentation available and the desired sensitivity. The reaction conditions, such as pH and solvent, must be optimized to ensure efficient and complete derivatization of the amine.
Carbodiimide-mediated condensation is a versatile method for forming an amide bond between the primary amine of this compound and a carboxylic acid. This reaction is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).
This strategy allows for the attachment of a wide variety of molecules containing a carboxylic acid group, including those with chromophores, fluorophores, or other functionalities for specific analytical purposes. The reaction proceeds through the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of 1-benzylcyclopropan-1-amine to form a stable amide bond. The inclusion of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can improve the efficiency of the coupling reaction and minimize side reactions.
Functionalization of the Amine Moiety for Specific Applications
Beyond analytical enhancement, the primary amine of this compound can be functionalized to impart new properties or to conjugate it to other molecules for specific applications. For example, the amine can be used as a point of attachment to larger molecules such as peptides, proteins, or polymers. This could be relevant in the development of targeted drug delivery systems or for creating probes to study biological systems.
Functionalization can also involve the conversion of the amine to other functional groups. For instance, reductive amination with aldehydes or ketones can yield secondary or tertiary amines with diverse substituents. These modifications can alter the compound's polarity, basicity, and biological activity.
Modifications to the Benzyl (B1604629) and Cyclopropane (B1198618) Moieties for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR) of 1-benzylcyclopropan-1-amine, systematic modifications can be made to both the benzyl and cyclopropane rings. SAR studies are crucial in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound.
Benzyl Moiety Modifications:
The aromatic nature of the benzyl group provides numerous opportunities for modification. Substituents can be introduced at various positions (ortho, meta, para) on the phenyl ring. These substituents can be electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -NO2, -CF3) and can vary in size and lipophilicity. Such modifications can influence the compound's interaction with biological targets, its metabolic stability, and its ability to cross cell membranes. For example, the introduction of a halogen atom can increase lipophilicity and potentially enhance binding to a hydrophobic pocket in a receptor.
Cyclopropane Moiety Modifications:
Table 2: Potential Modifications for SAR Studies
| Moiety | Position of Modification | Example Substituents/Modifications | Potential Impact |
| Benzyl | Para (4-position) | -F, -Cl, -Br, -CH3, -OCH3, -CF3 | Altered electronics, lipophilicity, and steric interactions |
| Benzyl | Meta (3-position) | -F, -Cl, -Br, -CH3, -OCH3, -CF3 | Altered electronics, lipophilicity, and steric interactions |
| Benzyl | Ortho (2-position) | -F, -Cl, -Br, -CH3, -OCH3, -CF3 | Altered electronics, lipophilicity, and steric interactions |
| Cyclopropane | Ring | Replacement with cyclobutane (B1203170) or acyclic alkyl chain | Altered conformational rigidity and spatial orientation |
By systematically synthesizing and evaluating these derivatives, a comprehensive understanding of the structural features essential for the desired activity of 1-benzylcyclopropan-1-amine can be developed.
Applications in Academic Synthetic Chemistry and Chemical Biology Research
Chiral Building Block in Asymmetric Synthesis
No literature was found that describes the use of 1-Benzylcyclopropan-1-amine hydrochloride as a chiral building block for the enantioselective synthesis of complex molecules. There is no information available on its application in modifying compounds from the chiral pool, its use in asymmetric catalysis, or any established techniques for its large-scale enantioseparation.
Enantioselective Synthesis of Complex Molecules
Specific examples or methodologies for using this compound to synthesize complex molecules with high enantioselectivity are not documented in the searched sources.
Chiral Pool Compound Modification
There is no available research on the modification of this compound as a chiral pool compound for the synthesis of other chiral molecules.
Asymmetric Catalysis Applications
The use of this compound or its derivatives as a catalyst or ligand in asymmetric catalysis is not described in the existing literature.
Large-Scale Enantioseparation Techniques
Details regarding methods for the large-scale separation of the enantiomers of 1-Benzylcyclopropan-1-amine are not available.
Scaffold Design for Novel Chemical Architectures
Synthesis of Conformationally Restricted Analogues
No studies were identified that utilize this compound as a scaffold for the synthesis of conformationally restricted analogues of biologically active molecules or for other novel chemical architectures.
Table of Compounds Mentioned
Since no specific compounds could be discussed in the context of the requested applications of this compound, a table of mentioned compounds cannot be generated.
Precursor for Polymers and Functional Materials
The utility of this compound as a direct precursor for the synthesis of polymers and functional materials is not extensively documented in publicly available scientific literature. While primary amines are a versatile functional group for polymerization reactions, such as in the formation of polyamides or polyimines, specific examples detailing the use of this compound for these purposes are not readily found. The inherent ring strain of the cyclopropane (B1198618) moiety could potentially be exploited in ring-opening polymerizations; however, research in this specific area involving this compound has not been widely published.
Biochemical and Mechanistic Biological Investigations (excluding clinical applications)
Studies on Enzyme Inactivation Mechanisms (e.g., Cytochrome P450)
1-Benzylcyclopropan-1-amine has been a subject of significant interest in the study of enzyme inactivation mechanisms, particularly concerning Cytochrome P450 and Monoamine Oxidase (MAO).
Cytochrome P450:
The inactivation of cytochrome P450 enzymes by cyclopropylamines, including the N-benzyl derivative, has been attributed to a mechanism-based or "suicide" inhibition. Initial theories proposed that the inactivation proceeds through a single electron transfer (SET) from the amine to the enzyme's active site, leading to the formation of an aminium radical cation. This is followed by the opening of the highly strained cyclopropane ring, which generates a reactive species that covalently modifies and inactivates the enzyme.
However, further detailed metabolic studies on N-benzyl-N-cyclopropylamine have provided a more nuanced understanding. These investigations have shown that the cytochrome P450-catalyzed oxidation of this compound yields both cyclopropanone (B1606653) hydrate (B1144303) and 3-hydroxypropionaldehyde. The formation of 3-hydroxypropionaldehyde was initially considered a signature for the SET mechanism. Yet, subsequent research suggests that a conventional hydrogen abstraction from the C-H or N-H bonds is a more likely pathway. This hydrogen abstraction leads to the formation of intermediates that can result in either the observed metabolites or the inactivation of the enzyme. It is proposed that hydrogen abstraction from the N-H bond of secondary cyclopropylamines like 1-benzylcyclopropylamine (B1214768) generates a neutral aminyl radical, which can then undergo rapid ring-opening to inactivate the enzyme.
In some cases, the inactivation of cytochrome P450 by related cyclopropylamines has been shown to proceed through the formation of metabolic intermediate complexes (MICs). In this mechanism, a metabolite of the cyclopropylamine (B47189), such as a nitroso compound, coordinates tightly to the heme iron of the enzyme, thereby preventing its catalytic activity.
Monoamine Oxidase (MAO):
1-Benzylcyclopropylamine has been identified as a potent mechanism-based inactivator of monoamine oxidase. It acts as a competitive reversible inhibitor of the oxidation of substrates like benzylamine. The inactivation mechanism is proposed to involve a one-electron transfer. Studies have shown that approximately 2.3 equivalents of 1-benzylcyclopropylamine are required to inactivate one equivalent of MAO. During this process, the excess inactivator is converted to benzyl (B1604629) vinyl ketone. Research comparing the effects on MAO-A and MAO-B has shown that while it is a time-dependent irreversible inactivator for both, the reaction with MAO-A is considerably slower. This difference in inactivation kinetics suggests variations in the active site topographies of the two MAO isozymes.
Table 1: Investigated Enzyme Inactivation by 1-Benzylcyclopropylamine and Related Compounds
| Enzyme | Compound | Key Findings | Proposed Mechanism |
| Cytochrome P450 | N-benzyl-N-cyclopropylamine | Formation of cyclopropanone hydrate and 3-hydroxypropionaldehyde. | Hydrogen abstraction from C-H or N-H bonds, rather than solely a single electron transfer. |
| Monoamine Oxidase (MAO) | 1-Benzylcyclopropylamine | Potent competitive and mechanism-based inactivator. | One-electron transfer mechanism. |
| Monoamine Oxidase A (MAO-A) | 1-Benzylcyclopropylamine | Time-dependent irreversible inactivator, but the reaction is very slow. | - |
Investigation of Molecular Interactions with Model Nucleophiles and Synthetic Peptides
Specific studies detailing the molecular interactions of this compound with model nucleophiles or its incorporation into synthetic peptides are not widely available in the scientific literature. As a primary amine, it would be expected to react with various electrophiles. In the context of peptide synthesis, the amine group could theoretically be coupled with the carboxylic acid of an amino acid or peptide using standard coupling reagents. However, dedicated research exploring these specific reactions and the properties of the resulting products appears to be limited.
Role in the Development of Chemically-Related Scaffolds for Biological Target Engagement
While the cyclopropane ring is a recognized "privileged scaffold" in medicinal chemistry due to its unique conformational and electronic properties, there is a lack of specific published examples where this compound has been used as a starting point for the development of chemically-related scaffolds for biological target engagement. The inherent three-dimensionality and rigidity of the cyclopropane motif are desirable features in drug design for optimizing interactions with biological targets. However, the application of this particular molecule in the systematic development of new chemical entities for specific biological targets is not well-documented.
Exploration of its Utility in Biochemical Syntheses
The use of this compound as a building block in biochemical syntheses is not extensively reported. Cyclopropylamines, in general, are valuable precursors for the synthesis of more complex molecules, including non-natural amino acids and other biologically active compounds. The primary amine of this compound provides a handle for further chemical modifications. However, specific examples of its application in multi-step biochemical syntheses or biocatalytic transformations are not prominent in the available literature.
Future Directions and Emerging Research Avenues for 1 Benzylcyclopropan 1 Amine Hydrochloride
Development of Novel Catalytic Transformations Involving the Compound
The inherent reactivity of the cyclopropylamine (B47189) moiety serves as a foundation for developing new catalytic processes. longdom.org Cyclopropylamines are valuable synthetic intermediates, particularly in reactions involving ring-opening or cycloadditions, due to the unique electronic and steric properties conferred by the strained three-membered ring. acs.orgnih.gov Research into 1-Benzylcyclopropan-1-amine hydrochloride could focus on its application as both a catalyst and a substrate in novel transformations.
As a substrate, the primary amine can be readily arylated using palladium-based catalysts, a historically challenging transformation for cyclopropylamines. acs.org This opens avenues for creating a diverse range of N-arylcyclopropylamines, which are important structural motifs. Furthermore, the development of transition-metal-free amination protocols for cyclopropanes presents another route to synthesize derivatives of this compound. acs.org
As a potential catalyst or ligand, the nitrogen atom can coordinate to metal centers. The benzyl (B1604629) group provides steric bulk that can influence the stereochemical outcome of catalytic reactions. Future research could explore the synthesis of chiral derivatives of this compound for use in asymmetric catalysis, a field where enantiopure cyclopropylamine derivatives have shown promise. researchgate.net The development of titanium-mediated synthesis methods for primary cyclopropylamines from nitriles further expands the accessibility of such compounds for catalytic studies. organic-chemistry.org
| Potential Catalytic Application | Description | Key Feature of Compound |
| Ligand in Asymmetric Catalysis | The compound or its chiral derivatives could serve as ligands for transition metals, influencing the enantioselectivity of reactions such as hydrogenations or C-C bond formations. | Chiral center potential, nitrogen donor atom, steric influence of the benzyl group. |
| Organocatalysis | The primary amine could act as a nucleophilic catalyst in reactions like Michael additions or aldol (B89426) condensations. | Basicity and nucleophilicity of the amine group. |
| Substrate for Cross-Coupling | The amine can undergo N-arylation or N-alkylation reactions to synthesize a library of substituted cyclopropylamines. acs.org | Reactivity of the primary amine. |
| Ring-Opening Reactions | The strained cyclopropane (B1198618) ring can be opened under specific catalytic conditions to generate linear amine derivatives, providing access to novel molecular scaffolds. acs.orgresearchgate.net | Inherent ring strain of the cyclopropane moiety. |
Advanced Computational Studies for Predictive Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery. Quantum chemical models can elucidate reaction mechanisms and selectivity, which is often challenging and costly to explore purely through laboratory experiments. digitellinc.com
For this compound, Density Functional Theory (DFT) calculations could be employed to:
Predict Reaction Pathways: By modeling the transition states and intermediates of potential reactions, researchers can predict the most likely reaction pathways and identify potential side products. nih.gov This is particularly useful for understanding the regioselectivity and stereoselectivity of catalytic transformations.
Elucidate Electronic Structure: Computational analysis can provide insights into the molecule's electronic properties, such as the charge distribution and molecular orbital energies. This information helps explain its reactivity, for instance, the nucleophilicity of the amine and the susceptibility of the cyclopropane ring to electrophilic attack.
Guide Catalyst Design: When using the compound as a ligand, computational models can predict the geometry and stability of the resulting metal complexes. This allows for the in-silico design of more effective catalysts by modifying the ligand structure to achieve desired electronic and steric properties. rsc.org
The integration of machine learning with quantum chemical data is an emerging field that could further enhance predictive power, allowing for rapid screening of potential reaction conditions or substrate scope with high accuracy. digitellinc.comrsc.org
| Computational Method | Application to this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling transition states for ring-opening reactions. | Activation energies, reaction kinetics, and product distribution. nih.gov |
| Molecular Dynamics (MD) | Simulating the conformational behavior of the molecule and its interaction with solvents or catalysts. | Understanding steric effects and non-covalent interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electron density to characterize chemical bonds. | Quantifying bond strain in the cyclopropane ring. |
| Machine Learning Models | Training on quantum mechanical data to predict reaction outcomes. | High-throughput prediction of reactivity and selectivity for various substrates. digitellinc.com |
Innovative Derivatization Approaches for Enhanced Research Utility
Systematic derivatization of this compound can generate a library of analogues with tailored properties for various research applications. The primary amine and the aromatic benzyl group are key functional handles for modification.
N-Functionalization: The primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, ureas, and secondary or tertiary amines through alkylation or reductive amination. These modifications can modulate the compound's electronic properties, steric hindrance, and coordinating ability.
Aromatic Ring Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) to introduce substituents on the phenyl ring. These substituents can fine-tune the electronic nature of the molecule, influencing its reactivity and catalytic performance.
Synthesis of Chiral Derivatives: The creation of enantiomerically pure derivatives is crucial for applications in asymmetric catalysis. This can be achieved through asymmetric synthesis or chiral resolution of racemic mixtures.
These derivatization strategies can produce novel ligands for catalysis, molecular probes for chemical biology, or building blocks for the synthesis of more complex molecules. nih.govnih.gov
Exploration of its Role in Green Chemistry and Sustainable Synthesis
Green chemistry principles, such as atom economy and the use of recoverable reagents, are central to modern synthetic chemistry. nih.gov this compound and its derivatives can contribute to this paradigm in several ways.
The synthesis of cyclopropylamines itself is an area where greener methods are being actively developed. globethesis.com For instance, moving from multi-step classical routes to more direct, one-pot syntheses mediated by catalysts like titanium improves efficiency and reduces waste. organic-chemistry.org Solvent-free reaction conditions and the recycling of reagents, as demonstrated in some cyclopropylamine syntheses, further enhance the sustainability of the process. globethesis.com
Integration with High-Throughput Screening for Chemical Discovery (focused on academic research)
High-throughput screening (HTS) has become an indispensable tool in academic research for discovering new molecules with desired properties, spanning from drug discovery to materials science. researchgate.netnih.gov A library of compounds based on the this compound scaffold could be a valuable resource for HTS campaigns.
Academic HTS centers often have diverse small molecule libraries for screening. sickkids.caumn.edu By creating a focused library of derivatives of this compound, researchers could screen for a variety of functions:
Catalyst Discovery: The library could be screened for catalytic activity in a range of chemical reactions. HTS methods can rapidly identify "hits"—compounds that accelerate a specific transformation.
Biological Activity: The derivatives could be screened against biological targets (e.g., enzymes, receptors) to identify new bioactive compounds. nih.gov The cyclopropylamine motif is present in various biologically active molecules, making this a promising avenue. longdom.org
Materials Science: The unique structural properties of these compounds could be leveraged in the discovery of new materials with interesting optical, electronic, or self-assembly properties.
The development of combinatorial synthesis methods would allow for the rapid generation of a large and diverse library of these compounds, making such screening efforts feasible within an academic setting. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Benzylcyclopropan-1-amine hydrochloride?
- Methodological Answer : Synthesis typically involves cyclopropanation of a benzyl-substituted precursor followed by amine salt formation. For cyclopropane-containing amines, reactions often use Grignard reagents (e.g., benzylmagnesium bromide) with cyclopropane carbonyl intermediates under inert atmospheres (N₂/Ar) at 0–25°C . The hydrochloride salt is formed via HCl gas bubbling in anhydrous ether, as described for structurally similar compounds like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride .
- Key Parameters :
| Parameter | Range | Reference |
|---|---|---|
| Temperature | 0–25°C | |
| Solvent | THF, Et₂O | |
| Catalyst | None (Grignard-based) |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>98%) .
- NMR (¹H/¹³C) to confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropane protons) and benzyl group signals (δ 7.2–7.4 ppm) .
- Mass Spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 196.7 for free amine) .
Q. What solvent systems are suitable for solubility studies of this compound?
- Methodological Answer : Solubility varies with polarity. Test in:
- Polar solvents : Water (limited solubility; <1 mg/mL), methanol (>10 mg/mL) .
- Nonpolar solvents : Chloroform, DCM (moderate solubility) .
- Data Table :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | <1 | |
| Methanol | >10 | |
| DCM | ~5 |
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropane ring induces steric strain, enhancing susceptibility to ring-opening reactions. For example, in SN2 reactions with alkyl halides, the amine acts as a nucleophile, but the cyclopropane may undergo partial cleavage under harsh conditions (>60°C) . Monitor via ¹H NMR for cyclopropane proton shifts or disappearance .
- Case Study : Similar compounds like 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride show reduced stability in basic aqueous media (pH >9) due to ring strain .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer :
- Storage : –20°C in airtight, light-resistant containers under N₂ atmosphere .
- Stabilizers : Add 1–2% w/w desiccants (e.g., molecular sieves) to prevent hydrolysis .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking (degradants <0.5%) .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina with crystal structures of targets (e.g., monoamine transporters). The benzyl group may engage in π-π stacking, while the cyclopropane enhances rigidity .
- MD Simulations : Simulate ligand-receptor dynamics in GROMACS (AMBER force field) for 100 ns to assess stability .
- Data Table :
| Parameter | Value | Reference |
|---|---|---|
| Predicted LogP | 2.1 (Schrödinger) | |
| Binding Energy (kcal/mol) | –8.2 ± 0.3 |
Contradictory Evidence and Resolution
- Synthetic Yield Variability : reports 60–70% yields for similar cyclopropane amines, while cites 45–50%. Resolution: Optimize stoichiometry (1.2 eq Grignard reagent) and slow addition rates (<0.5 mL/min) to improve yields .
- Solubility in DCM : notes limited solubility, but suggests moderate solubility. Resolution: Use sonication (30 min) or warm solvents (30–40°C) to enhance dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
